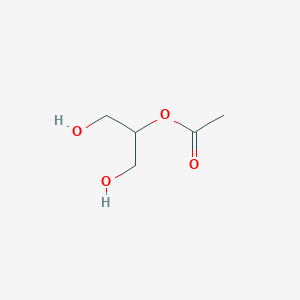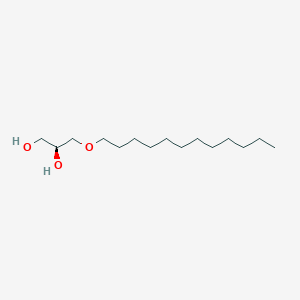
(S)-3-(dodecyloxy)propane-1,2-diol
Overview
Description
(S)-1-Dodecyl-glycerol is a chiral glycerol derivative with a long dodecyl (12-carbon) alkyl chain attached to the first carbon of the glycerol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-dodecyl-glycerol typically involves the esterification of glycerol with dodecanoic acid, followed by selective reduction. One common method includes the use of dodecyl bromide and glycerol in the presence of a strong base like sodium hydroxide, which facilitates the nucleophilic substitution reaction to form the desired product.
Industrial Production Methods: In an industrial setting, the production of (S)-1-dodecyl-glycerol can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. Catalysts like palladium on carbon may be used to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: (S)-1-Dodecyl-glycerol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Thionyl chloride or phosphorus tribromide for converting hydroxyl groups to halides.
Major Products Formed:
Oxidation: Formation of dodecanal or dodecanoic acid.
Reduction: Formation of dodecyl alcohol.
Substitution: Formation of dodecyl halides.
Scientific Research Applications
(S)-1-Dodecyl-glycerol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizer in emulsions.
Biology: Acts as a lipid anchor in membrane protein studies and as a model compound in lipid metabolism research.
Medicine: Investigated for its potential in drug delivery systems due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments.
Industry: Utilized in the formulation of cosmetics and personal care products for its moisturizing properties.
Mechanism of Action
The mechanism of action of (S)-1-dodecyl-glycerol involves its interaction with lipid membranes. The long dodecyl chain allows it to insert into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane protein function. The glycerol backbone can also participate in hydrogen bonding, further influencing its interactions with biological molecules.
Comparison with Similar Compounds
1-Dodecanol: A similar compound with a hydroxyl group at the end of the dodecyl chain, but lacking the glycerol backbone.
Glycerol Monolaurate: Another glycerol derivative with a shorter lauryl (12-carbon) chain.
Uniqueness: (S)-1-Dodecyl-glycerol is unique due to its chiral nature and the presence of both a long alkyl chain and a glycerol backbone. This combination allows it to interact with a wide range of biological and chemical systems, making it a versatile compound for various applications.
Properties
CAS No. |
99651-65-7 |
|---|---|
Molecular Formula |
C15H32O3 |
Molecular Weight |
260.41 g/mol |
IUPAC Name |
(2S)-3-dodecoxypropane-1,2-diol |
InChI |
InChI=1S/C15H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17)13-16/h15-17H,2-14H2,1H3/t15-/m0/s1 |
InChI Key |
GBXRUYNQDDTQQS-HNNXBMFYSA-N |
SMILES |
CCCCCCCCCCCCOCC(CO)O |
Isomeric SMILES |
CCCCCCCCCCCCOC[C@H](CO)O |
Canonical SMILES |
CCCCCCCCCCCCOCC(CO)O |
Synonyms |
(S)-3-(Dodecyloxy)-1,2-propanediol; (S)-3-(Dodecyloxy)propane-1,2-diol; 1-Dodecyl-sn-glycerol |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
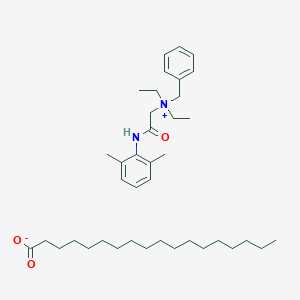
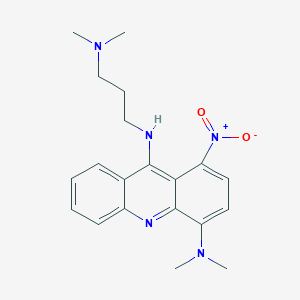
![6-chloro-12H-quinolino[2,1-b][1,3]benzoxazin-5-one](/img/structure/B55282.png)
![Furo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B55285.png)
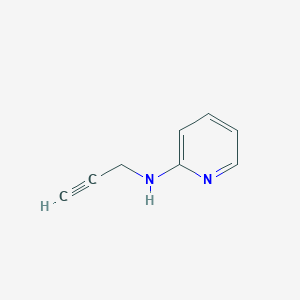
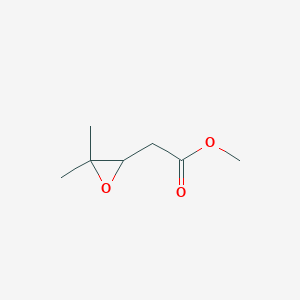
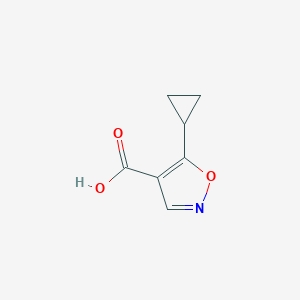
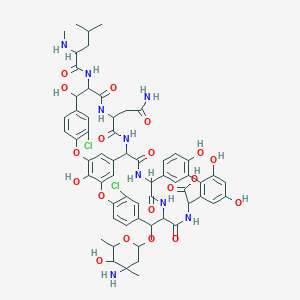
![3-Methylbenzo[c]isoxazole-4,7-dione](/img/structure/B55293.png)
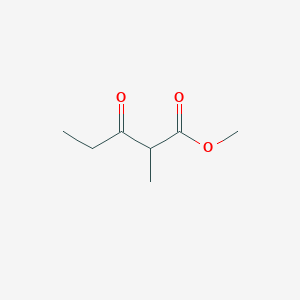
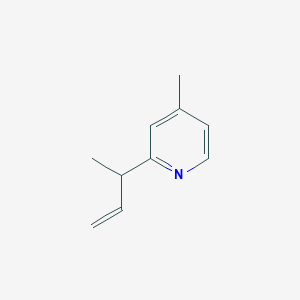
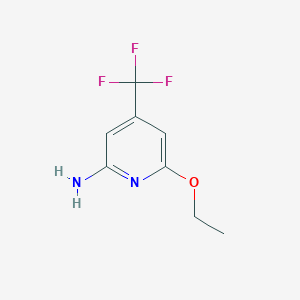
![3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B55300.png)
